1-(6-(3,4-Dihydroquinolin-1(2H)-yl)-5-methylpyridin-3-yl)ethanamine
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Overview
Description
1-(6-(3,4-Dihydroquinolin-1(2H)-yl)-5-methylpyridin-3-yl)ethanamine is a complex organic compound that features a quinoline and pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-(3,4-Dihydroquinolin-1(2H)-yl)-5-methylpyridin-3-yl)ethanamine typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the Castagnoli–Cushman reaction is often employed to synthesize derivatives of similar compounds .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of palladium-catalyzed cyclopropane ring expansion . The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(6-(3,4-Dihydroquinolin-1(2H)-yl)-5-methylpyridin-3-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the quinoline and pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydro derivatives.
Scientific Research Applications
1-(6-(3,4-Dihydroquinolin-1(2H)-yl)-5-methylpyridin-3-yl)ethanamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 1-(6-(3,4-Dihydroquinolin-1(2H)-yl)-5-methylpyridin-3-yl)ethanamine involves its interaction with specific molecular targets. The compound may disrupt biological membrane systems, leading to its biological effects . The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydroisoquinolin-1(2H)-one: Shares a similar quinoline structure and is used in similar applications.
6-Bromoquinoline: Another quinoline derivative with distinct properties.
Uniqueness
1-(6-(3,4-Dihydroquinolin-1(2H)-yl)-5-methylpyridin-3-yl)ethanamine is unique due to its combined quinoline and pyridine moieties, which confer specific chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C17H21N3 |
---|---|
Molecular Weight |
267.37 g/mol |
IUPAC Name |
1-[6-(3,4-dihydro-2H-quinolin-1-yl)-5-methylpyridin-3-yl]ethanamine |
InChI |
InChI=1S/C17H21N3/c1-12-10-15(13(2)18)11-19-17(12)20-9-5-7-14-6-3-4-8-16(14)20/h3-4,6,8,10-11,13H,5,7,9,18H2,1-2H3 |
InChI Key |
GANKOARQJAFJSE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1N2CCCC3=CC=CC=C32)C(C)N |
Origin of Product |
United States |
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